N,N-Diisopropyl 4-bromo-3-methoxybenzamide

Description

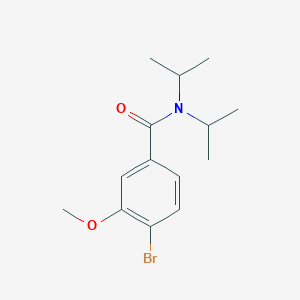

N,N-Diisopropyl 4-bromo-3-methoxybenzamide (CAS: 1072944-37-6) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position and a methoxy group at the 3-position of the benzene ring. The N,N-diisopropyl carboxamide moiety confers steric bulk, influencing its reactivity and physical properties. This compound is commercially available with a purity of 98% and is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

4-bromo-3-methoxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)11-6-7-12(15)13(8-11)18-5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCIPPDPHWMFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674711 | |

| Record name | 4-Bromo-3-methoxy-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-37-6 | |

| Record name | 4-Bromo-3-methoxy-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl 4-bromo-3-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 3-methoxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position of the benzene ring.

N-alkylation: The resulting 4-bromo-3-methoxybenzamide is then treated with diisopropylamine to introduce the isopropyl groups at the nitrogen atom of the amide group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl 4-bromo-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: A variety of functionalized benzamide derivatives.

Scientific Research Applications

N,N-Diisopropyl 4-bromo-3-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N,N-Diisopropyl 4-bromo-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Brominated Benzamides

The following table compares N,N-Diisopropyl 4-bromo-3-methoxybenzamide with structurally related compounds, focusing on substituent patterns, purity, and applications:

Key Observations:

Substituent Effects: Bromine vs. Methyl: The bromine atom in the target compound enhances electrophilicity for nucleophilic aromatic substitution compared to the methyl group in CAS 52010-31-8 . Methoxy vs.

Purity and Commercial Availability :

- The target compound and its 3-methyl analog (CAS 52010-31-8) are both available at 98% purity, whereas 3,4-dimethoxybenzyl bromide (CAS 21852-32-4) is offered at 97% .

Biological Activity

N,N-Diisopropyl 4-bromo-3-methoxybenzamide (CAS 1072944-37-6) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C14H20BrNO2

- Molecular Weight : 314.2 g/mol

- Structure : The compound features a bromine atom and a methoxy group attached to a benzamide structure, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its structural features. The following sections detail specific activities and their implications.

Antimicrobial Activity

Research indicates that benzamide derivatives, including this compound, possess antimicrobial properties. These compounds inhibit bacterial growth by targeting essential proteins involved in cell division. For instance, the related compound 3-methoxybenzamide has been shown to inhibit the FtsZ protein in Bacillus subtilis, leading to cell lysis . This suggests that this compound may exhibit similar inhibitory effects on bacterial cell division.

The mechanism of action for this compound is thought to involve:

- Inhibition of Cell Division Proteins : Similar to its analogs, it likely interferes with the function of FtsZ, disrupting the bacterial cell cycle.

- ADP-Ribosylation : Compounds like 3-methoxybenzamide inhibit ADP-ribosyltransferase activity, impacting post-translational modifications critical for protein function .

Case Study 1: Antibacterial Efficacy

In a study investigating the antibacterial efficacy of benzamide derivatives, this compound was tested against various strains of bacteria. The results indicated a significant reduction in bacterial viability, supporting its potential as an antibacterial agent.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| 3-Methoxybenzamide | Bacillus subtilis | 10 µg/mL |

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that derivatives of benzamides can effectively reduce bacterial load in infected animal models. For example, PC190723, a potent derivative of 3-methoxybenzamide, showed promising results in reducing Staphylococcus aureus infections in mice .

Research Findings Summary

Recent research has focused on optimizing the pharmacological profile of benzamide derivatives while maintaining their biological activity. Key findings include:

- Structure-Activity Relationships (SAR) : Modifications to the benzamide structure can enhance potency and selectivity against bacterial targets.

- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles for certain derivatives, making them suitable candidates for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.